2-(4-Ethoxyphenyl)-2-morpholinoacetic acid
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Overview
Description
2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is an organic compound with the molecular formula C12H17NO4 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a morpholinoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid typically involves the reaction of 4-ethoxybenzaldehyde with morpholine and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The process involves the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-2-morpholinoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Ethoxyphenyl)-2-morpholinoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenylacetic acid: Similar structure but lacks the morpholino group.
2-(4-Methoxyphenyl)-2-morpholinoacetic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is unique due to the presence of both the ethoxy group and the morpholinoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-19-12-5-3-11(4-6-12)13(14(16)17)15-7-9-18-10-8-15/h3-6,13H,2,7-10H2,1H3,(H,16,17) |
InChI Key |
USXAMLQIHVKPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 |
Origin of Product |
United States |
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